Cas no 1261985-73-2 ([1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-)

[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- structure
1261985-73-2 structure
商品名:[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-
CAS番号:1261985-73-2
MF:C15H13ClO2
メガワット:260.715523481369
MDL:MFCD18319376
CID:2767665

[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-
    • MDL: MFCD18319376
    • インチ: 1S/C15H13ClO2/c1-9-3-10(2)5-11(4-9)12-6-13(15(17)18)8-14(16)7-12/h3-8H,1-2H3,(H,17,18)
    • InChIKey: QXHQDPCSBKWLFT-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC(C)=CC(C)=C2)=CC(Cl)=CC(C(O)=O)=C1

[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB326400-5g
5-Chloro-3-(3,5-dimethylphenyl)benzoic acid, 95%; .
1261985-73-2 95%
5g
€1159.00 2025-03-19
abcr
AB326400-5 g
5-Chloro-3-(3,5-dimethylphenyl)benzoic acid, 95%; .
1261985-73-2 95%
5g
€1159.00 2023-04-26

[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- 関連文献

[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-に関する追加情報

Exploring the Potential of [1,1'-Biphenyl]-3-carboxylic Acid, 5-Chloro-3',5'-Dimethyl-

The compound with CAS No. 1261985-73-2, commonly referred to as [1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of a carboxylic acid group at the 3-position and chlorine and methyl substituents at specific positions introduces intriguing electronic and steric properties that make this compound a promising candidate for various applications.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing [1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-. These methods often involve multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to construct the biphenyl core. This method not only simplifies the synthesis process but also enhances the scalability of production, making it more feasible for industrial applications.

The structural features of [1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- contribute significantly to its unique chemical properties. The carboxylic acid group imparts acidity and can participate in various chemical reactions, such as esterification or amidation. The chlorine substituent introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. Additionally, the methyl groups at the 3' and 5' positions provide steric hindrance, which can be exploited to control regioselectivity in subsequent transformations.

One of the most exciting areas of research involving this compound is its potential application in drug discovery. Recent studies have shown that [1,1'-Biphenyl]-3-carboxylic acid derivatives exhibit promising bioactivity against various disease targets. For example, a research team from the University of California reported that certain analogs of this compound demonstrate potent anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation. Furthermore, preliminary pharmacokinetic studies suggest that these derivatives have favorable absorption and metabolism profiles, making them strong candidates for further preclinical development.

In addition to its biological applications, [1,1'-Biphenyl]-3-carboxylic acid has also found utility in materials science. Its rigid biphenyl structure and functional groups make it an ideal building block for constructing advanced materials such as organic semiconductors and stimuli-responsive polymers. A study published in Nature Materials highlighted how derivatives of this compound can be used to fabricate high-performance organic field-effect transistors (OFETs) with excellent charge transport properties. These findings underscore its potential in revolutionizing next-generation electronic devices.

The versatility of [1,1'-Biphenyl]-3-carboxylic acid is further evident from its role as an intermediate in the synthesis of more complex molecules. For instance, researchers have employed this compound as a key intermediate in the construction of macrocyclic compounds with potential applications in drug delivery systems. By leveraging its functional groups and structural rigidity, scientists can design molecules with tailored properties for specific biomedical applications.

From an environmental standpoint, understanding the degradation pathways and ecological impact of [1,1'-Biphenyl]-3-carboxylic acid is crucial for ensuring sustainable practices in its production and use. Recent environmental studies have focused on assessing its biodegradability under various conditions. Initial findings suggest that while certain environmental factors may influence its persistence in natural systems, further research is needed to fully understand its long-term ecological implications.

In conclusion, [1,1'-Biphenyl]-3-carboxylic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile functional groups make it a valuable compound with wide-ranging applications across multiple disciplines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:1261985-73-2)[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-
A1170806
清らかである:99%
はかる:5g
価格 ($):687.0